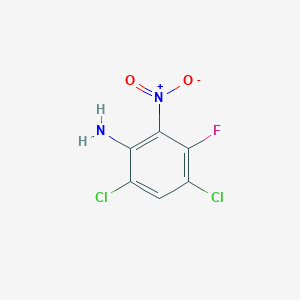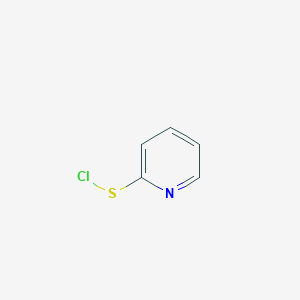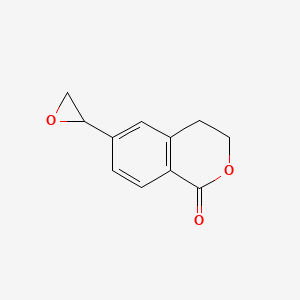
6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one can be achieved through several methods. One common approach involves the reaction of 3,4-dihydro-1H-isochromen-1-one with an epoxidizing agent such as meta-chloroperbenzoic acid. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process would include the careful control of temperature, pressure, and reactant concentrations to ensure high purity and efficiency.
化学反应分析
Types of Reactions
6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Formed from the reduction of the oxirane ring.
Substituted Isochromenes: Formed from nucleophilic substitution reactions.
科学研究应用
6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development due to its reactivity and ability to form various derivatives.
Industry: Utilized in the production of polymers and other materials due to its reactive oxirane group.
作用机制
The mechanism of action of 6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one involves the reactivity of the oxirane ring. The oxirane ring can undergo nucleophilic attack, leading to the formation of various products. This reactivity is exploited in different applications, including drug development and material science.
相似化合物的比较
Similar Compounds
3-(naphthalen-1-yl)oxiran-2-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: Similar in structure but with a naphthalene ring.
9-(oxiran-2-yl)nonanoic acid: Contains an oxirane ring but with a different carbon chain length.
6-[(oxiran-2-yl)methoxy]-1H-indole: Contains an oxirane ring but with an indole structure.
Uniqueness
6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one is unique due to its isochromene structure combined with an oxirane ring. This combination provides a distinct reactivity profile and potential for diverse applications in various fields.
属性
分子式 |
C11H10O3 |
|---|---|
分子量 |
190.19 g/mol |
IUPAC 名称 |
6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C11H10O3/c12-11-9-2-1-8(10-6-14-10)5-7(9)3-4-13-11/h1-2,5,10H,3-4,6H2 |
InChI 键 |
SHQIKLHTCFBMFB-UHFFFAOYSA-N |
规范 SMILES |
C1COC(=O)C2=C1C=C(C=C2)C3CO3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
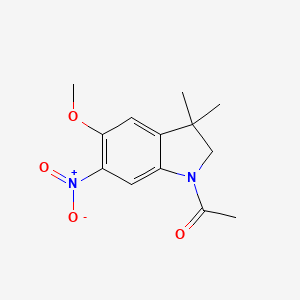
![Ethyl N-[(Pyrazin-2-yl)carbamothioyl]carbamate](/img/structure/B8638835.png)
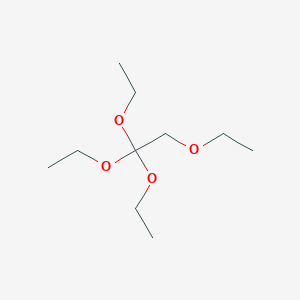
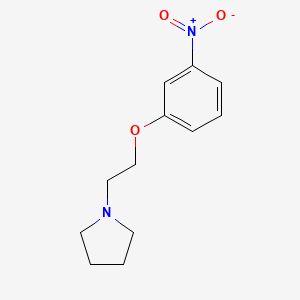

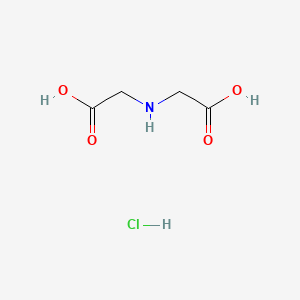
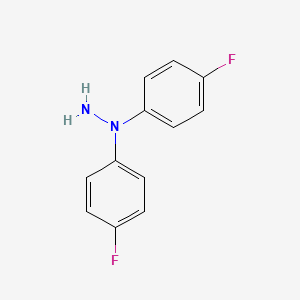
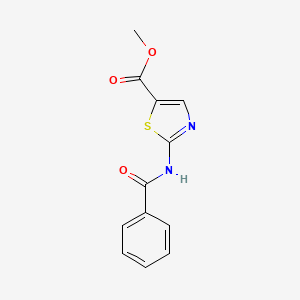
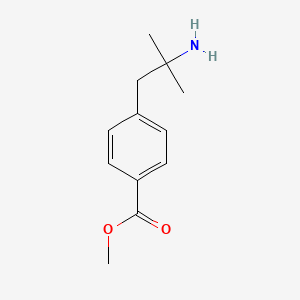
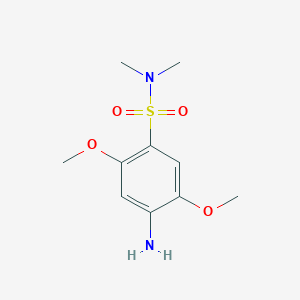
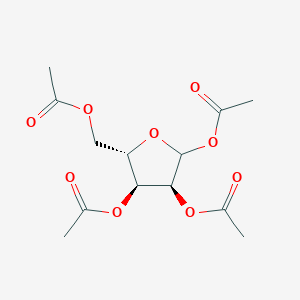
![methyl 1-[N-(benzofuran-2-ylcarbonyl)amino]-1-cyclohexanecarboxylate](/img/structure/B8638888.png)
